molecular formula C22H18N4O3S B1434214 Unii-O2E9E70nte CAS No. 1348536-59-3

Unii-O2E9E70nte

Cat. No. B1434214
M. Wt: 418.5 g/mol
InChI Key: UDHVZPNZJDOMGL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Sulfonyl Axitinib” is a chemical compound with the formula C22H18N4O3S . It has become the subject of scientific research due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular structure of “Sulfonyl Axitinib” is represented by the formula C22H18N4O3S . The InChIKey, a unique identifier for the compound, is UDHVZPNZJDOMGL-FMIVXFBMSA-N .

Scientific Research Applications

  • Bifunctional Electrocatalyst Material : Co-NCNT catalysts, which include components like Unii-O2E9E70nte, are of high interest as bifunctional electrocatalysts for efficient oxygen evolution and reduction. These catalysts are particularly relevant for applications in rechargeable metal-air batteries (Yuan et al., 2020).

  • Nanoparticle Synthesis : The role of components like Unii-O2E9E70nte is significant in the liquid-phase synthesis of inorganic nanoparticles. These materials are crucial in the development of novel materials for various industrial and technological applications (Cushing, Kolesnichenko, & O'connor, 2004).

  • Surface Oxidation Studies : Studies on the surface oxidation properties of compounds like UNi2 and UNi5, which may include Unii-O2E9E70nte, are crucial in understanding the behavior of these materials under different environmental conditions (Gouder et al., 1992).

  • Environmental Research Applications : The use of Unii-O2E9E70nte in large-scale environmental models, such as the Unified Air Pollution Model (UNI-DEM), demonstrates its application in understanding and managing environmental issues (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

  • Medical and Dental Applications : The use of oxygen plasma immersion ion implantation (O-PIII) treatments, involving Unii-O2E9E70nte, enhances the corrosion resistance and cell adhesion on titanium surfaces, which is significant for dental implant applications (Yang et al., 2011).

  • Enhanced Biocompatibility for Implants : Further research indicates that treatments involving Unii-O2E9E70nte enhance the biocompatibility of titanium surfaces, important for dental implant applications (Yang et al., 2015).

properties

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHVZPNZJDOMGL-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-O2E9E70nte

CAS RN

1348536-59-3
Record name Sulfonyl axitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348536593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFONYL AXITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E9E70NTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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